ATAD2 Bromodomain Binding Affinity: Target Compound vs. 4-Bromo-Only Analog
2-Bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide demonstrates moderate binding affinity to the ATAD2 bromodomain (Kd = 158 nM) in a cellular chemoproteomic bromosphere assay [1]. By contrast, the analog lacking the α-bromoacetyl group—N-(4-bromo-3,5-dimethylphenyl)acetamide (CAS 64835-48-9)—shows substantially weaker ATAD2 binding, with reported IC50 = 1,000 nM (Kd not determined) in a bromosphere competition binding assay [2]. The ~6.3-fold difference in potency indicates that the α-bromoacetyl moiety contributes meaningfully to ATAD2 target engagement beyond what the 4-bromo-3,5-dimethylphenyl scaffold alone provides.
| Evidence Dimension | ATAD2 Bromodomain Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 158 nM (bromosphere chemoproteomic assay in HuT-78 cells) |
| Comparator Or Baseline | N-(4-bromo-3,5-dimethylphenyl)acetamide: IC50 = 1,000 nM (bromosphere competition binding assay using HuT-78 chromatin lysate) |
| Quantified Difference | Target compound is at least ~6.3-fold more potent than the non-α-bromo analog (comparing Kd vs IC50; true Kd difference likely larger) |
| Conditions | Human HuT-78 T-cell line; bromosphere chemoproteomic platform; incubation 45 min (Kd) vs 2 h (IC50) [1][2] |
Why This Matters
For researchers probing ATAD2—a bromodomain historically classified as among the least druggable in its class—achieving sub-200 nM binding from a fragment-sized molecule is a non-trivial starting point that the non-α-bromo analog cannot match.
- [1] BindingDB Entry BDBM50098250 (CHEMBL3590389). Binding affinity (Kd = 158 nM) to ATAD2 in human HuT-78 cells by bromosphere chemoproteomic assay. Curated by GSK/ChEMBL. View Source
- [2] BindingDB Entry BDBM50098253 (CHEMBL3590396). Binding affinity (IC50 = 1,000 nM) to ATAD2 using HuT-78 chromatin lysate by bromosphere competition binding assay. View Source
